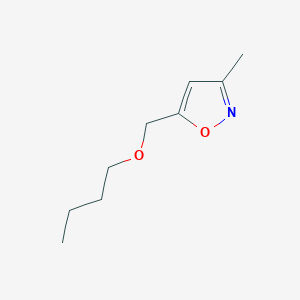

5-(Butoxymethyl)-3-methylisoxazole

Description

5-(Butoxymethyl)-3-methylisoxazole is a synthetic isoxazole derivative characterized by a 3-methyl-substituted isoxazole core and a butoxymethyl group at the 5-position. Isoxazoles are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom. For instance, 5-(Benzoyloxymethyl)-3-methylisoxazole derivatives are synthesized via esterification of hydroxymethyl precursors , and halogenated analogs like 5-(Bromomethyl)-3-methylisoxazole are prepared using phosphorus tribromide .

Properties

Molecular Formula |

C9H15NO2 |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

5-(butoxymethyl)-3-methyl-1,2-oxazole |

InChI |

InChI=1S/C9H15NO2/c1-3-4-5-11-7-9-6-8(2)10-12-9/h6H,3-5,7H2,1-2H3 |

InChI Key |

DILIQUQMUBERIA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCC1=CC(=NO1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Butoxymethyl)-3-methylisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-4-nitro-5-(butoxymethyl)furan with hydrazine hydrate, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 5-(Butoxymethyl)-3-methylisoxazole may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(Butoxymethyl)-3-methylisoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The butoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of reduced isoxazole derivatives.

Substitution: Formation of halogenated or other substituted isoxazole derivatives.

Scientific Research Applications

Chemistry: 5-(Butoxymethyl)-3-methylisoxazole is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its isoxazole ring is a common motif in many bioactive molecules, and modifications to the butoxymethyl and methyl groups can lead to the discovery of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, 5-(Butoxymethyl)-3-methylisoxazole can be used in the production of specialty chemicals, agrochemicals, and polymers. Its reactivity and stability make it a versatile building block for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(Butoxymethyl)-3-methylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This can lead to changes in metabolic pathways, signal transduction, or other cellular processes. The exact mechanism depends on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Key Observations :

- Halogenated Derivatives : Bromo- and chloromethyl analogs are highly reactive, enabling further functionalization (e.g., nucleophilic substitution) .

- Aryl Substitutions : 4-Chlorophenyl derivatives exhibit higher melting points (e.g., 88–89°C for 5-(4-Chlorophenyl)-3-methylisoxazole) due to increased crystallinity .

- Ether vs. Ester : Butoxymethyl (ether) and benzoyloxymethyl (ester) groups differ in stability; esters are prone to hydrolysis under acidic/basic conditions, while ethers are more stable .

Physical and Chemical Properties

Chemical Reactivity :

- The bromomethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) to form amino- or thioether-linked derivatives .

- The butoxymethyl group may undergo oxidative cleavage or acid-catalyzed ether cleavage, though it is less reactive than halogenated analogs.

Structure-Activity Relationships :

- Substituent Size : Larger groups (e.g., butoxymethyl) may enhance bioavailability but reduce binding affinity to compact active sites.

- Lipophilicity : Increased lipophilicity (e.g., butoxy chain) improves membrane permeability but may affect solubility.

Biological Activity

5-(Butoxymethyl)-3-methylisoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

5-(Butoxymethyl)-3-methylisoxazole features a five-membered isoxazole ring with a butoxymethyl group and a methyl substituent. Its molecular formula is CHNO, and it has a molecular weight of approximately 181.22 g/mol. The presence of the isoxazole moiety contributes to its pharmacological properties.

Mechanisms of Biological Activity

The biological activity of 5-(Butoxymethyl)-3-methylisoxazole can be attributed to several mechanisms:

- Antimicrobial Activity : This compound exhibits significant antimicrobial properties, disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.

- Anti-inflammatory Effects : It has shown potential in inhibiting the production of pro-inflammatory cytokines, thereby reducing inflammation.

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of 5-(Butoxymethyl)-3-methylisoxazole against various cell lines. The results indicated:

- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

- Cytotoxicity : The compound demonstrated cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with IC values around 25 µM .

Case Studies

- Anticancer Activity : In a study involving human leukemia cells, 5-(Butoxymethyl)-3-methylisoxazole was found to induce apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent for leukemia treatment .

- Anti-inflammatory Effects : Another study evaluated its impact on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a significant reduction in TNF-alpha and IL-6 levels, indicating its potential use in treating inflammatory diseases .

Table 1: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.